Product packaging for S-Adenosylhomocysteine-d4(Cat. No.:)

S-Adenosylhomocysteine-d4

Cat. No.: B1164641
M. Wt: 388.4
InChI Key: ZJUKTBDSGOFHSH-NMDOHOJQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-Adenosylhomocysteine-d4 (SAH-d4) contains four deuterium atoms at the 3, 3’, 4, and 4’ positions. It is intended for use as an internal standard for the quantification of SAH by GC- or LC-mass spectrometry (MS). S-Adenosyl-L-homocysteine (SAH) is an amino acid derivative and an intermediate, by-product, or modulator of several metabolic pathways, including the activated methyl cycle and cysteine biosynthesis. It is also a product of S-adenosyl-methionine (SAM)-dependent methylation of biological molecules, including DNA, RNA, and histones and other proteins. SAH is a risk factor for many diseases, including cancer and neurodegenerative diseases. In addition, inhibitors that block its hydrolysis are being developed as anti-viral, anti-parasitic, anti-arthritic and immunosuppressive agents.

Properties

Molecular Formula

C14H16D4N6O5S

Molecular Weight

388.4

InChI

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6?,7-,9-,10-,13-/m1/s1/i1D2,2D2

InChI Key

ZJUKTBDSGOFHSH-NMDOHOJQSA-N

SMILES

NC1=NC=NC2=C1N=CN2[C@H]3[C@H](O)[C@H](O)[C@@H](CSC([2H])([2H])C([2H])([2H])[C@H](N)C(O)=O)O3

Synonyms

SAH-d4

Origin of Product

United States

Overview of S Adenosylhomocysteine S Role in One Carbon Metabolism and Activated Methyl Cycle Research

One-carbon metabolism comprises a series of interconnected metabolic pathways that are fundamental for life, involving the transfer of one-carbon units. nih.govmdpi.com This network is crucial for the biosynthesis of numerous essential biomolecules, including nucleotides for DNA and RNA synthesis, amino acids, and phospholipids. nih.govmdpi.com A central pathway within this network is the activated methyl cycle (or methionine cycle). nih.gov

The cycle begins with the amino acid methionine, which is converted into S-adenosylmethionine (SAM) through a reaction with ATP, a process catalyzed by methionine adenosyltransferase (MAT). frontiersin.org SAM is the universal methyl donor in the cell, providing the methyl group for the vast majority of biological methylation reactions. nih.govmdpi.com

After donating its methyl group in a reaction catalyzed by a methyltransferase enzyme, SAM is converted to S-Adenosylhomocysteine (SAH). frontiersin.orgnih.gov SAH is then hydrolyzed in a reversible reaction by the enzyme SAH hydrolase (AHCY) to form homocysteine and adenosine (B11128). mdpi.commdpi.com This step is critical, as the removal of SAH and adenosine drives the reaction forward and prevents the accumulation of SAH, which is a potent inhibitor of methyltransferases. frontiersin.orgmdpi.com Homocysteine can then be remethylated to regenerate methionine, thus completing the cycle. nih.gov

The study of this cycle is vital for understanding cellular regulation, epigenetics, and various disease states. nih.gov Accurate quantification of the metabolites in the methyl cycle, particularly SAM and SAH, is essential for this research. S-Adenosylhomocysteine-d4 is used as an internal standard in stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govresearchgate.net This technique allows for the precise and accurate measurement of endogenous SAH concentrations in various biological samples like plasma, urine, and cell lysates. nih.govmdpi.com The use of a stable isotope-labeled standard like SAH-d4 is critical to correct for variations during sample preparation and analysis, ensuring the reliability of the quantification. nih.govbiorxiv.org

Technical Data: S-Adenosylhomocysteine vs. This compound
Compound S-Adenosylhomocysteine (SAH)
Formal Name S-(5'-deoxyadenosin-5'-yl)-L-homocysteine
Molecular Formula C₁₄H₂₀N₆O₅S
Molecular Weight 384.4 g/mol
Compound This compound (SAH-d4)
Formal Name S-(5'-deoxyadenosin-5'-yl)-L-homocysteine-d4
Molecular Formula C₁₄H₁₆D₄N₆O₅S
Molecular Weight 388.4 g/mol

Data sourced from references caymanchem.comcaymanchem.com.

S Adenosylhomocysteine As a Key Product and Regulatory Inhibitor of S Adenosylmethionine Dependent Methyltransferases in Experimental Systems

Methodologies for Deuterated Synthesis and Isotopic Incorporation

The synthesis of this compound is a sophisticated process that involves the introduction of deuterium (B1214612) atoms into the homocysteine moiety of the molecule. While specific proprietary synthesis methods are not always fully disclosed, the general strategies rely on either chemical or enzymatic approaches, or a combination of both, starting from deuterated precursors.

One common strategy involves the use of deuterated homocysteine (d4-Hcy) as a key starting material. researchgate.net The deuterium labels are typically incorporated at the carbon atoms adjacent to the thiol group. The synthesis can then proceed via an enzymatic condensation reaction with adenosine (B11128), catalyzed by S-adenosyl-L-homocysteine hydrolase (SAHH). caymanchem.com This enzyme, which in vivo catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine, can be used in the synthetic direction under appropriate reaction conditions. caymanchem.com By providing an excess of deuterated homocysteine and adenosine, the equilibrium can be shifted towards the synthesis of d4-SAH.

Alternatively, chemical synthesis routes can be employed. These may involve the synthesis of a deuterated homocysteine derivative and a suitably protected adenosine precursor, followed by a chemical coupling reaction to form the thioether bond. For instance, a deuterated halo-homocysteine derivative could be reacted with a protected adenosine species where the 5'-hydroxyl group is activated. The synthesis of deuterated precursors themselves can be achieved through various organic reactions, such as the reduction of a suitable precursor with a deuterium source like lithium aluminum deuteride. nottingham.ac.ukresearchgate.net

The result of these synthetic approaches is SAH-d4, where four deuterium atoms are typically located on the homocysteine portion of the molecule. spectroscopyonline.com The high isotopic purity of the final product is crucial for its use as an internal standard, ensuring minimal interference with the quantification of the endogenous, unlabeled SAH.

Advanced Quantitative Analytical Applications Utilizing SAH-d4 as an Internal Standard

The primary application of SAH-d4 is as an internal standard in mass spectrometry-based analytical methods for the precise and accurate quantification of SAH in various research matrices, such as plasma, tissues, and cell culture extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for SAH Quantification in Research Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of SAH in biological samples, and the use of SAH-d4 as an internal standard is integral to the robustness of these methods. A typical LC-MS/MS method involves the following steps:

Sample Preparation: Biological samples are first treated to remove proteins and other interfering substances. This is often achieved by protein precipitation with an organic solvent like methanol (B129727) or acetonitrile (B52724), sometimes containing an acid such as formic acid. nih.gov The sample is then centrifuged, and the supernatant is collected for analysis. In some methods, solid-phase extraction (SPE) may be used for further cleanup and concentration of the analyte.

Chromatographic Separation: The sample extract is injected into a liquid chromatograph. The separation of SAH from other sample components is typically achieved on a reversed-phase or HILIC (hydrophilic interaction liquid chromatography) column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of a modifier like formic acid to improve peak shape and ionization efficiency, is commonly used.

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source. The analysis is performed in the positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion of SAH is selected and fragmented, and a specific product ion is monitored. The same is done for SAH-d4. The ratio of the peak area of SAH to that of SAH-d4 is then used to calculate the concentration of SAH in the sample, by reference to a calibration curve.

A representative set of parameters for an LC-MS/MS method for the quantification of SAH using SAH-d4 is presented in the table below.

ParameterValueReference
Internal Standard This compound (SAH-d4) nih.gov
Sample Preparation Protein precipitation with methanol containing formic acid, followed by centrifugation. nih.gov
LC Column Reversed-phase C18 column nih.gov
Mobile Phase A Water with 0.1% formic acid nih.gov
Mobile Phase B Acetonitrile with 0.1% formic acid nih.gov
Detection Mode Positive Electrospray Ionization (ESI+) nih.gov
MS Analysis Multiple Reaction Monitoring (MRM) nih.gov
MRM Transition (SAH) m/z 385 → 136 researchgate.net
MRM Transition (SAH-d4) m/z 389 → 136 researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for SAH Analysis in Experimental Studies

While LC-MS/MS is more common for the analysis of non-volatile compounds like SAH, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, provided that the analyte is chemically modified to become volatile. Although specific, published GC-MS methods detailing the use of SAH-d4 are not abundant in the literature, the principles for such an analysis are well-established for similar compounds. scioninstruments.com

For GC-MS analysis, SAH must undergo a derivatization process. This typically involves a two-step reaction:

Esterification: The carboxylic acid group of the homocysteine moiety is converted to an ester, for example, a methyl ester, by reaction with methanolic HCl.

Acylation or Silylation: The amino and hydroxyl groups are converted to less polar and more volatile derivatives. This can be achieved by acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or by silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

SAH-d4 would be added to the sample prior to the derivatization steps, serving as an internal standard. It would undergo the same chemical modifications as the unlabeled SAH. The resulting derivatized SAH and SAH-d4 can then be separated by gas chromatography and detected by mass spectrometry. Quantification would be performed using selected ion monitoring (SIM) of characteristic ions for the derivatized forms of both the analyte and the internal standard. The use of SAH-d4 is critical to correct for any variability or incomplete reactions during the derivatization process, as well as for any variations during the GC-MS analysis itself.

Principles and Application of Stable Isotope Dilution Mass Spectrometry in Metabolomic Research

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful quantitative technique that relies on the use of a stable isotope-labeled version of the analyte of interest as an internal standard. SAH-d4 is a prime example of such a standard used in metabolomic research.

The core principle of SIDMS is that the isotopically labeled internal standard is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, chromatography, and ionization. nih.gov By adding a known amount of the labeled standard (e.g., SAH-d4) to the sample at the earliest stage of the analytical workflow, any loss of analyte during the procedure will be accompanied by a proportional loss of the internal standard. nih.gov

In the mass spectrometer, the unlabeled analyte and the labeled internal standard are distinguished by their mass-to-charge (m/z) ratio. The concentration of the analyte is determined by measuring the ratio of the signal intensity of the analyte to that of the internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the labeled internal standard.

The use of a stable isotope-labeled internal standard like SAH-d4 in metabolomic studies offers several advantages:

High Accuracy and Precision: It corrects for variations in sample recovery during extraction and for matrix effects (suppression or enhancement of ionization) in the mass spectrometer.

Improved Robustness: The method is less susceptible to variations in instrument performance.

Reliable Quantification: It allows for accurate quantification even at low concentrations of the analyte.

In the context of metabolomics, SIDMS with SAH-d4 enables researchers to accurately measure the levels of SAH in various biological systems. This is crucial for studying the regulation of the methionine cycle and its impact on numerous cellular processes, including DNA methylation and the synthesis of neurotransmitters and phospholipids.

Research Applications of Sah D4 in Investigating Metabolic Pathways

Elucidation of Methionine Cycle Dynamics and Flux in In Vitro and Cellular Models

The methionine cycle is a fundamental metabolic pathway essential for synthesizing S-Adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions. nih.govnih.gov The demethylation of SAM results in the formation of SAH, which is subsequently hydrolyzed to homocysteine and adenosine (B11128). nih.govresearchgate.net The ratio of SAM to SAH, often termed the "methylation index," is a key indicator of a cell's or an organism's methylation capacity. nih.govnih.gov

SAH-d4 is primarily used as an internal standard for the accurate quantification of endogenous SAH levels using mass spectrometry (MS) techniques like gas chromatography-MS (GC-MS) or liquid chromatography-MS (LC-MS). caymanchem.com In stable isotope-resolved metabolomics (SIRM), a known amount of SAH-d4 is added to a biological sample (e.g., cell lysate or plasma). Because SAH-d4 is chemically identical to endogenous SAH but has a higher mass due to the deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. This isotopic dilution method allows for the precise calculation of the absolute concentration of endogenous SAH, correcting for any sample loss during preparation and analysis.

By accurately measuring SAH concentrations over time or under different experimental conditions, researchers can investigate the dynamics and flux of the methionine cycle. For example, cells can be cultured with stable isotope-labeled methionine (e.g., ¹³C-Met) to trace its incorporation into SAM and subsequent conversion to SAH. nih.gov The use of SAH-d4 as an internal standard in such experiments ensures that the measurements of newly synthesized, labeled SAH are highly accurate, providing a clear picture of the metabolic flux through this pathway. These studies are crucial for understanding how various physiological or pathological conditions affect cellular methylation potential.

Table 1: Example Data from a Metabolic Flux Experiment Using SAH-d4

This table illustrates hypothetical data from a cell culture experiment where SAH levels are measured under control and treatment conditions using LC-MS with SAH-d4 as an internal standard.

ConditionPeak Area (Endogenous SAH)Peak Area (SAH-d4 Internal Standard)Calculated SAH Concentration (nM)
Control85,000100,00021.2
Treatment X125,000100,00031.2

Mechanistic Studies of Transmethylation Reactions and Their Regulation using Isotopic Tracers

Transmethylation reactions involve the transfer of a methyl group from SAM to a wide variety of acceptor molecules, including DNA, RNA, proteins, and small molecules. nih.govyoutube.com These reactions are catalyzed by a large family of enzymes called methyltransferases. The product of every one of these reactions is SAH. youtube.com Understanding the mechanisms and regulation of these reactions is fundamental to cell biology.

Isotopic tracers are powerful tools for these mechanistic studies. acs.orgyoutube.com While SAM is the direct methyl donor, labeled SAH, such as SAH-d4, is critical for studying the product inhibition of these reactions. SAH is a potent competitive inhibitor of most methyltransferases, meaning its accumulation can create a negative feedback loop, slowing down methylation. researchgate.netnih.gov

In kinetic assays, SAH-d4 can be used to study its binding and inhibitory effects on specific methyltransferases. By measuring the rate of a methylation reaction in the presence of varying concentrations of SAH-d4, researchers can determine its inhibitory constant (Ki). The use of a deuterated version allows for unambiguous detection in complex reaction mixtures, helping to differentiate the inhibitor from other structurally similar molecules. This approach is vital for understanding how cellular SAH levels regulate the activity of different methyltransferases, which can have profound effects on gene expression and protein function. nih.gov

Enzymatic Activity Profiling and Regulatory Research of S-Adenosylhomocysteine Hydrolase (SAHH)

S-Adenosylhomocysteine hydrolase (SAHH) is the enzyme responsible for the reversible hydrolysis of SAH into adenosine (Ado) and L-homocysteine (Hcy). nih.govnih.gov This reaction is critical for maintaining a low intracellular concentration of SAH, thereby preventing the feedback inhibition of methyltransferases. nih.govnih.gov Given its central role, SAHH is a target for drug development. caymanchem.com

SAH-d4 serves as an excellent substrate for in vitro assays designed to profile the enzymatic activity of SAHH. In these assays, purified SAHH is incubated with SAH-d4, and the reaction progress is monitored by measuring the formation of the products, deuterated L-homocysteine (Hcy-d4) and adenosine. nih.govnih.gov Using LC-MS, Hcy-d4 can be specifically detected and quantified, providing a direct and highly sensitive measure of the enzyme's hydrolytic activity. This method is superior to some colorimetric assays, which can be affected by interfering substances in the sample. researchgate.netresearchgate.net

Furthermore, this assay can be used to screen for inhibitors of SAHH. Potential inhibitory compounds are added to the reaction mixture, and their effect on the rate of Hcy-d4 production is measured. This allows for the determination of IC₅₀ values and the characterization of the mode of inhibition. Such studies have identified potent SAHH inhibitors with therapeutic potential. nih.gov Research has also demonstrated the reversibility of the SAHH reaction in vivo by supplementing cells with deuterated homocysteine (d4-Hcy) and detecting the formation of d4-SAH, underscoring the utility of deuterated tracers in studying this enzyme. nih.gov

Table 2: Kinetic Parameters of SAHH Determined with SAH-d4

This table shows representative kinetic data for SAHH, illustrating how SAH-d4 can be used as a substrate to determine key enzymatic parameters.

EnzymeSubstrateKₘ (µM)Vₘₐₓ (µM/min)
Human SAHHSAH-d421.822.9

Data are representative values based on published findings for the non-deuterated substrate. nih.gov

Investigation of Methyltransferase Inhibition and Substrate Specificity in Biochemical Assays

As a product of all SAM-dependent methylation reactions, SAH is a universal inhibitor of methyltransferases. nih.gov The structural similarity between SAH and SAM allows it to bind to the same active site on the enzyme, acting as a competitive inhibitor. nih.gov SAH-d4 is an indispensable tool for investigating the specifics of this inhibition and for probing the substrate specificity of these enzymes.

In biochemical assays, SAH-d4 can be used to quantify the inhibition of a specific methyltransferase. For example, researchers can measure the activity of a tRNA methyltransferase with its substrates (tRNA and SAM) in the presence of increasing concentrations of SAH-d4. nih.gov By quantifying the reduction in methylated tRNA product, one can determine the inhibitory potency (Ki value) of SAH for that particular enzyme. Studies have shown that different methyltransferases exhibit varying sensitivities to SAH analogues, indicating that structural features of the inhibitor are important for its activity. nih.gov

SAH-d4 is also employed in competitive binding assays to screen for new, more potent, or more specific methyltransferase inhibitors. In these experiments, a candidate inhibitor competes with SAH-d4 for binding to the enzyme. The amount of enzyme-bound SAH-d4 can be quantified using techniques like mass spectrometry, allowing researchers to determine the binding affinity of the test compound. This is a crucial step in the development of drugs that target specific methyltransferases implicated in diseases like cancer. For instance, SAH is known to inhibit the METTL3-METTL14 complex, an m⁶A-RNA methyltransferase, and labeled SAH can be used in assays to find more effective inhibitors. medchemexpress.com

Sah D4 in Epigenetic Regulatory Research

Research on DNA Methylation States and Dynamic Alterations in Experimental Models

In the study of DNA methylation, SAH-d4 is instrumental for quantifying the concentration of SAH, a key regulator of DNA methyltransferases (DNMTs). These enzymes are responsible for establishing and maintaining DNA methylation patterns by transferring a methyl group from SAM to DNA. This reaction produces SAH, which acts as a strong product inhibitor of DNMTs. nih.gov An accumulation of intracellular SAH can, therefore, lead to global or gene-specific DNA hypomethylation, altering gene expression and cellular function.

The use of SAH-d4 in stable isotope dilution LC-MS/MS methods provides the analytical precision required to detect subtle but significant changes in SAH levels in various experimental models. springernature.comnih.gov Researchers can induce metabolic perturbations—such as nutrient deprivation or pharmacological inhibition of enzymes in the methionine cycle—and then use SAH-d4 to accurately measure the resulting changes in the SAH pool. These quantitative measurements are then correlated with the DNA methylation status of the cells, often assessed by techniques like bisulfite sequencing. For instance, studies have demonstrated that inhibiting the hydrolysis of SAH leads to its accumulation and subsequent hypomethylation of the genome. nih.gov

The precision afforded by using SAH-d4 as an internal standard is crucial for establishing a direct link between metabolic shifts and epigenetic modifications. It allows for the creation of detailed models that explain how cellular conditions influence the SAH concentration, which in turn dictates DNMT activity and the resulting DNA methylation landscape.

Table 1: Application of SAH-d4 in DNA Methylation Research

Experimental Model Analytical Method Purpose of SAH-d4 Finding Linked to DNA Methylation Reference
Human Plasma Samples HPLC-ESI-MS/MS Internal standard for accurate SAH quantification Elevated plasma SAH levels correlate with lymphocyte DNA hypomethylation. springernature.com
Cultured Mammalian Cells LC-MS/MS Internal standard to measure SAH accumulation after inhibiting SAH hydrolase. Inhibition of SAH hydrolase causes genome-wide hypomethylation due to increased SAH. nih.gov
Neurulation-Stage Mouse Embryos LC-MS/MS Used to create calibration curves for quantifying absolute SAH levels. Enables the study of how fluctuations in the SAM/SAH ratio impact methylation during critical developmental stages. nih.gov

Studies on Histone Methylation Patterns and Their Functional Implications in Epigenomics Research

The role of SAH-d4 extends to the investigation of histone methylation, another cornerstone of epigenetic regulation. Histone methyltransferases (HMTs) catalyze the transfer of methyl groups from SAM to specific lysine (B10760008) and arginine residues on histone proteins. These modifications are critical for regulating chromatin structure and gene accessibility. Similar to its effect on DNMTs, SAH is a powerful inhibitor of HMTs. researchgate.net

The cellular "methylation potential" is often expressed as the ratio of SAM to SAH. A decrease in this ratio, typically caused by an increase in SAH, signals an environment where methylation reactions are suppressed. SAH-d4, often used in conjunction with a deuterated SAM internal standard (e.g., SAM-d3), is essential for the accurate determination of this ratio in cellular and tissue extracts. springernature.comresearchgate.net

Table 2: Research Findings on SAH Levels and Histone Methylation

Research Area Key Finding Role of SAH-d4 in Measurement Epigenetic Implication
Circadian Rhythm The enzyme that hydrolyzes SAH, AHCY, cyclically associates with the core clock machinery (CLOCK-BMAL1). Enables precise measurement of SAH to study the impact of AHCY inhibition on the methyl cycle. Inhibition of AHCY disrupts cyclic H3K4 trimethylation and rhythmic transcription, linking metabolism to the circadian clock. researchgate.net
Prostate Cancer Treatment of PC-3 cancer cells with SAM alters methylation of H3K4me3 and H3K27me3. Provides the standard needed to measure the baseline SAM/SAH ratio and its shift upon treatment. Changes in histone methylation profiles were linked to the upregulation of tumor suppressor genes and downregulation of oncogenes. nih.gov
General HMT Assays Development of universal biochemical assays for HMTs by detecting SAH production. Not used directly in the assay, but methods standardized with SAH-d4 are used to validate the accuracy of such high-throughput screening assays. Facilitates high-throughput screening for HMT inhibitors by providing a reliable method to measure enzyme activity via SAH formation. scilit.com

Impact on Gene Expression Regulatory Mechanisms in Cellular and Molecular Research

The ultimate consequence of altered DNA and histone methylation is the modulation of gene expression. SAH-d4 is a fundamental tool for elucidating the pathway from metabolic change to transcriptional regulation. By providing accurate measurements of intracellular SAH, it allows researchers to connect the inhibition of methyltransferases to specific changes in the expression of target genes.

When SAH levels rise, the resulting hypomethylation of CpG islands in gene promoter regions or alterations in local histone methylation can lead to aberrant gene activation or silencing. For example, the inhibition of SAH hydrolase (SAHH) in mammalian cells, which causes SAH to accumulate, has been shown to result in widespread changes in gene expression. nih.gov Specifically, this led to the upregulation of metabolic pathway genes and the downregulation of genes involved in key signaling pathways. nih.gov

The use of SAH-d4 in quantitative metabolomic profiling enables these effects to be studied with high confidence. Researchers can build a comprehensive picture where a specific cellular condition leads to a quantifiable change in SAH concentration, which then correlates with a specific epigenetic modification at a particular gene locus, ultimately resulting in a measured change in its mRNA and protein levels. This integrated approach is crucial for understanding the molecular basis of diseases linked to epigenetic dysregulation, including cancer and neurodegenerative disorders. caymanchem.com

Utilization of Sah D4 in Diverse Cellular and in Vitro Biochemical Research Models

Application in Cell Line-Based Metabolic and Epigenetic Investigations

The accurate measurement of intracellular SAH is crucial for understanding metabolic and epigenetic regulation, as SAH is a potent inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. researchgate.net The ratio of SAM to SAH, often termed the "methylation potential," is a key indicator of the cell's capacity to perform vital methylation reactions on substrates like DNA, RNA, and proteins. mdpi.com The use of SAH-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has enabled researchers to reliably quantify SAH levels in various cell lines, providing critical insights into cellular function under different conditions.

Cell LineResearch FocusKey Findings Enabled by SAH Quantification
HepG2, HEK-293, HeLa, MCF-7, SK-HEP-1Comparison of basal metabolism and response to hypoxia. scispace.comDemonstrated that different cell lines maintain distinct basal SAM/SAH ratios (methylation potential), reflecting unique metabolic states. scispace.com
CHO (Chinese Hamster Ovary)Impact of D4 dopamine (B1211576) receptor (D4R) expression on the methionine cycle. researchgate.netExpression of D4R variants decreased basal intracellular concentrations of SAM and SAH. researchgate.net
SW480 (Colon Cancer)Molecular effects of S-adenosylhomocysteine hydrolase (AHCY) down-regulation. researchgate.netSimulating AHCY deficiency by knocking down the enzyme leads to a significant accumulation of its substrate, SAH, altering cellular signaling pathways. researchgate.net

Development and Validation of In Vitro Enzymatic Assays for SAH-Related Processes

SAH-d4 is instrumental in the development and validation of in vitro assays for enzymes that metabolize SAH, most notably S-adenosyl-L-homocysteine hydrolase (SAHH or AHCY). This enzyme catalyzes the reversible hydrolysis of SAH to adenosine (B11128) and homocysteine and is a critical regulator of cellular methylation capacity. nih.gov Characterizing the kinetic properties of SAHH, such as its Michaelis constant (Km) and maximum velocity (Vmax), requires highly accurate methods to measure substrate (SAH) depletion or product formation.

Several types of assays have been developed, including photometric and colorimetric methods that often rely on coupled enzymatic reactions to produce a measurable signal. nih.govresearchgate.net While these assays are useful for high-throughput screening, their accuracy and validation often depend on a more precise reference method. LC-MS/MS, using SAH-d4 as an internal standard, serves as this benchmark method. It allows for the direct and unambiguous quantification of SAH in the reaction mixture, providing the data needed to accurately calculate enzyme activity and kinetic parameters. For example, in the characterization of human SAHH, researchers determined the apparent Km value for the hydrolytic reaction to be approximately 21.8 µM and the Vmax to be 22.9 µM/min. nih.gov The ability to generate such precise kinetic data is underpinned by analytical methods validated with stable isotope-labeled standards like SAH-d4.

EnzymeAssay TypeMeasured Kinetic ParameterRole of Accurate SAH Quantification
S-Adenosyl-L-homocysteine Hydrolase (SAHH/AHCY)Coupled Photometric Assay nih.govKM,SAH: 41±5μM vmax,SAH: 25±1μM/min nih.govProvides precise measurement of substrate concentration for accurate determination of Michaelis-Menten kinetics.
Human S-Adenosyl-L-homocysteine Hydrolase (SAHH)Direct product measurement (Homocysteine) nih.govApparent Km: ~21.8 µM Vmax: ~22.9 µM/min nih.govEnables validation of assay results and cross-verification of substrate-to-product conversion ratios.

Research on SAH-d4 in Complex Biological Matrices for Methodological Advancement

The most direct and widespread application of SAH-d4 is in the advancement of analytical methodologies for quantifying SAH in complex biological matrices such as plasma, urine, and tissue lysates. mdpi.comnih.govnih.gov The inherent complexity and variability of these samples introduce "matrix effects" that can interfere with analyte detection in mass spectrometry, leading to inaccurate measurements. mdpi.com The use of a stable isotope-labeled internal standard like SAH-d4 is the most effective strategy to counteract these issues.

SAH-d4 is added to a biological sample at a known concentration at the beginning of the sample preparation process. nih.gov Because it is chemically identical to endogenous SAH, it experiences the same extraction inefficiencies, ion suppression, or enhancement during the analytical process. By measuring the ratio of the signal from the endogenous analyte (SAH) to the signal from the internal standard (SAH-d4), accurate quantification can be achieved, as any signal variation affects both compounds proportionally. nih.govresearchgate.net

This approach has led to the development of numerous robust, sensitive, and high-throughput LC-MS/MS methods. mdpi.comnih.gov Researchers have optimized these methods to require very small sample volumes (e.g., 20 µL of plasma), achieve rapid analysis times (e.g., 5-10 minutes per sample), and reach low limits of quantification (in the nanomolar range). mdpi.comnih.gov These methodological advancements, made possible by the availability of SAH-d4, are crucial for both clinical diagnostics and large-scale research studies investigating the role of SAH in various physiological and pathological states. mdpi.com

Biological MatrixMethodInternal StandardKey Performance Metrics
PlasmaHPLC-ESI-MS/MS nih.gov2H4-SAH (SAH-d4)Linearity: 12.5–5000 nmol/L; Run Time: 10 min nih.govresearchgate.net
Urine, CellsLC-MS/MS mdpi.com13C5-SAH (another stable isotope)LOQ: 3 nM; Run Time: 5 min; Sample Volume: 20 µL mdpi.com
PlasmaLC-MS/MS nih.gov2H4-SAH (SAH-d4)Requires only 20 µL of plasma; Run Time: 10 min nih.gov

Emerging Research and Future Directions for S Adenosylhomocysteine D4

Advancements in Analytical Techniques for SAH-d4 Quantification and Metabolite Profiling

The quantification of S-Adenosylhomocysteine (SAH) in biological samples is crucial for understanding cellular methylation capacity. Given the low endogenous concentrations of SAH and the complexity of biological matrices, highly sensitive and specific analytical methods are required. mdpi.com S-Adenosylhomocysteine-d4 (SAH-d4) is central to achieving this analytical rigor, primarily through the stable isotope dilution (SID) method. nih.govwikipedia.org

The SID technique is considered the gold standard for quantitative analysis in mass spectrometry. nih.gov It involves adding a known quantity of an isotopically labeled version of the analyte (in this case, SAH-d4) to a sample at the beginning of the preparation process. tum.debiotage.com Because the labeled standard (SAH-d4) is chemically identical to the endogenous analyte (SAH), it behaves similarly during extraction, separation, and ionization, thus accounting for any sample loss or matrix effects that might occur during the analytical workflow. tum.debiotage.com The final quantification is based on the ratio of the mass spectrometric signal of the endogenous analyte to that of the isotopically labeled standard. biotage.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant platform for this analysis. nih.govnih.gov Advancements in this area have focused on improving speed, sensitivity, and throughput.

Key advancements include:

Ultra-Performance Liquid Chromatography (UPLC): The move from traditional High-Performance Liquid Chromatography (HPLC) to UPLC has significantly reduced analysis times. UPLC systems use smaller column particles, leading to higher resolution and faster separations, with some methods achieving run times as short as 5 minutes per sample. mdpi.comnih.gov

Tandem Mass Spectrometry (MS/MS): The use of triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. nih.gov This technique monitors specific precursor-to-product ion transitions for both the analyte (SAH) and the internal standard (SAH-d4), minimizing interferences from other molecules in the sample. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): The application of technologies like Fourier transform mass spectrometry (FTMS) offers ultra-high resolution, allowing for the clear separation of SAH isotopologues from other interfering peaks, which is crucial for accurate quantification in complex biological extracts. nih.gov

These methodological improvements enable the reliable measurement of SAH in various biological samples, including plasma, urine, and cell lysates, with very small sample volumes. mdpi.com

Table 1: Comparison of LC-MS/MS Methods for SAH Quantification Using Deuterated Internal Standards
TechniqueInternal StandardSample TypeSample VolumeTotal Run Timem/z Transition (SAH)m/z Transition (Internal Standard)Reference
HPLC-ESI-MS/MSSAH-d4Plasma20 µL10 min385.1 → 136.1389.1 → 138.1 researchgate.net
LC-MS/MSSAH-d5Human EDTA PlasmaNot Specified5 min385.1 → 136.2390.0 → 137.2 nih.gov
LC-MS/MSNot SpecifiedPlasma, Urine, Cells20 µL5 minNot SpecifiedNot Specified mdpi.com

Expanding SAH-d4 Applications in Systems Biology and Multi-Omics Research Approaches

Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. youtube.com This holistic view is achieved by integrating data from various "omics" levels, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). nih.govnih.gov Metabolomics, which provides a snapshot of the organism's phenotype at a specific moment, is a critical component of this integrative approach. researchgate.net

The accuracy of metabolomic data is fundamental for building reliable systems biology models. This compound plays a crucial role in ensuring this accuracy for a key metabolite, SAH. By enabling precise and reliable quantification, SAH-d4 provides a high-quality data point that can be confidently integrated with other omics datasets. d4-pharma.comfrontlinegenomics.com

The role of SAH-d4 in multi-omics research includes:

Providing Accurate Metabolite Data: The metabolome is highly dynamic and reflects the immediate biochemical status of a cell. Accurate quantification of key metabolites like SAH is essential for capturing this status. The use of SAH-d4 as an internal standard minimizes analytical variability, allowing for the detection of subtle but significant changes in SAH levels that might be associated with different physiological or pathological states.

Linking Genotype to Phenotype: Multi-omics integration helps bridge the gap between genetic information and the resulting phenotype. nih.gov For example, by combining genomic data (identifying a mutation in a gene involved in methionine metabolism) with metabolomic data (showing altered SAH levels quantified using SAH-d4), researchers can establish a clearer link between a specific genetic variation and its functional consequence at the metabolic level.

Building Predictive Models: Integrated multi-omics datasets are used to construct computational models of metabolic and regulatory networks. youtube.com These models can simulate the flow of information from genes to proteins to metabolites, helping to predict how a system might respond to perturbations. The inclusion of highly accurate metabolite concentration data, made possible by standards like SAH-d4, significantly improves the predictive power of these models.

By facilitating robust metabolomic analysis, SAH-d4 is helping to advance the field of systems biology, enabling a more comprehensive understanding of health and disease through the integration of multiple layers of biological information. d4-pharma.com

Innovative Research on SAH-d4 for Deeper Mechanistic Elucidation of Biochemical Pathways

This compound is a key enabling tool for research into the fundamental mechanisms of cellular regulation, particularly those involving methylation. Transmethylation reactions are vital for countless biological processes, and their dysregulation is implicated in numerous diseases. nih.gov

SAH is a central molecule in what is known as the activated methyl cycle. caymanchem.com S-adenosylmethionine (SAM) serves as the universal donor of methyl groups for the methylation of a vast array of substrates, including DNA, RNA, histones, and other proteins. nih.gov In every one of these reactions, SAM is converted to SAH. nih.gov Crucially, SAH is a potent product inhibitor of most methyltransferase enzymes. nih.gov Therefore, the efficient removal of SAH is necessary to allow methylation reactions to proceed.

The intracellular ratio of SAM to SAH, often called the "methylation index," is considered a critical indicator of the cell's capacity to perform methylation. nih.govnih.gov A low SAM/SAH ratio indicates reduced methylation capacity and can have profound consequences on cellular function.

The use of SAH-d4 for accurate SAH quantification is innovative in several research contexts:

Epigenetic Regulation: DNA methylation and histone methylation are key epigenetic mechanisms that regulate gene expression without altering the DNA sequence itself. youtube.comyoutube.comyoutube.com These processes are fundamental to development, cellular differentiation, and disease. By allowing for the precise measurement of the SAM/SAH ratio, SAH-d4 helps researchers investigate how changes in cellular metabolism impact the epigenome. For example, studies can explore how nutrient availability or environmental factors alter the methylation index, leading to aberrant gene expression patterns seen in diseases like cancer. nih.gov

Disease Pathogenesis: An altered SAM/SAH ratio has been linked to a variety of pathological conditions. nih.gov The ability to accurately measure SAH using SAH-d4 allows researchers to establish this ratio as a sensitive biomarker. For instance, elevated SAH is a more sensitive biomarker of cardiovascular disease than homocysteine. youtube.com Precise quantification helps to clarify the role of impaired methylation in the mechanisms of these diseases.

Interplay of Metabolic Pathways: The methylation cycle is interconnected with other key metabolic pathways. The precise measurement of SAH helps to understand the complex interplay and regulation between these pathways. For example, research has shown that impairment of SAH hydrolase, the enzyme that breaks down SAH, can selectively affect specific methylation pathways, such as those involving both histone and DNA methylation, providing deeper insight into the hierarchy and sensitivity of different methylation-dependent processes. nih.gov

By providing the means for highly accurate quantification of a critical metabolic regulator, SAH-d4 is instrumental in advancing our mechanistic understanding of the biochemical pathways that underpin cellular function and human disease.

Q & A

Q. What is the role of S-Adenosylhomocysteine-d4 in studying enzymatic methylation processes?

SAH-d4 is a deuterated analog of S-Adenosylhomocysteine (SAH), a competitive inhibitor of methyltransferases. It is used to investigate methylation dynamics by mimicking endogenous SAH, thereby blocking methyl group transfer in reactions involving S-Adenosylmethionine (SAM). Researchers employ SAH-d4 in in vitro assays to quantify enzyme activity (e.g., SAH hydrolase) or to stabilize reaction conditions by preventing product inhibition . Methodologically, SAH-d4 is added to enzymatic assays at concentrations proportional to SAM to measure inhibition kinetics via spectrophotometric or LC-MS-based detection.

Q. How is SAH-d4 utilized as an internal standard in quantitative assays?

SAH-d4 serves as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry due to its near-identical chemical properties to unlabeled SAH, with deuterium atoms reducing signal overlap. For example, in LC-MS/MS workflows, SAH-d4 is spiked into biological samples (e.g., plasma, cell lysates) prior to extraction to correct for matrix effects and ionization variability. A typical protocol involves:

  • Preparing a calibration curve with SAH-d4 at fixed concentrations.
  • Using deuterium’s mass shift (e.g., m/z +4) to differentiate it from endogenous SAH during quantification .

Advanced Research Questions

Q. What challenges arise in synthesizing and characterizing high-purity SAH-d4?

SAH-d4 synthesis requires deuterium incorporation at specific positions (e.g., homocysteine’s β-carbon), often via enzymatic or chemical deuteration. Key challenges include:

  • Isotopic Purity : Ensuring ≥98% deuterium enrichment to avoid interference in assays. This is validated via NMR or high-resolution mass spectrometry (HRMS) .
  • Stability : SAH-d4 is prone to hydrolysis under basic conditions. Storage in acidic buffers (e.g., 0.02 M HCl at −20°C) mitigates degradation .

Q. How can researchers resolve discrepancies in SAH-d4 quantification across analytical platforms?

Discrepancies may arise from platform-specific ionization efficiencies (e.g., ESI vs. MALDI) or matrix effects. To address this:

  • Cross-Calibration : Use orthogonal methods (e.g., ELISA vs. LC-MS) with shared reference standards.
  • Matrix-Matched Standards : Prepare calibration curves in the same biological matrix as samples to account for suppression/enhancement effects .

Q. What strategies optimize SAH-d4 stability in long-term enzymatic assays?

SAH-d4 degradation in prolonged assays (e.g., >24 hours) can skew kinetic data. Optimization strategies include:

  • Temperature Control : Conduct assays at 4°C to slow hydrolysis.
  • Enzyme Inhibition : Add protease inhibitors to prevent enzymatic breakdown.
  • Buffer Composition : Use low-pH buffers (pH 5–6) and avoid divalent cations that catalyze hydrolysis .

Q. How to design experiments using SAH-d4 to study SAH hydrolase (SAHH) kinetics?

SAHH catalyzes the reversible hydrolysis of SAH to homocysteine and adenosine. Experimental design considerations:

  • Substrate Saturation : Pre-incubate SAHH with SAH-d4 to establish equilibrium before initiating reverse reactions.
  • Isotope Tracing : Use deuterium-labeled adenosine to track product formation via LC-MS.
  • Control for Non-Enzymatic Hydrolysis : Include heat-inactivated enzyme controls to subtract background degradation .

Methodological Considerations

  • Data Validation : Always include triplicate technical replicates and biological replicates (e.g., n=3 cell lines) to account for variability .
  • Ethical Reporting : Disclose SAH-d4 lot numbers and purity certificates to ensure reproducibility, as per journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Adenosylhomocysteine-d4
Reactant of Route 2
S-Adenosylhomocysteine-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.